molecular formula C20H23ClN4O2 B12090711 Pde IV-IN-1

Pde IV-IN-1

Cat. No.: B12090711
M. Wt: 386.9 g/mol
InChI Key: BVRVGGHTZPRZDK-UHFFFAOYSA-N
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Description

Pde IV-IN-1 is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). This compound exhibits significant anti-inflammatory activity and has been studied for its potential in treating various inflammatory diseases, including asthma, chronic obstructive pulmonary disease, and depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pde IV-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows standardized protocols to ensure consistency and quality. This involves large-scale synthesis using optimized reaction conditions, purification processes, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Pde IV-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Pde IV-IN-1 has been extensively studied for its applications in various fields:

Mechanism of Action

Pde IV-IN-1 exerts its effects by inhibiting the activity of PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins involved in inflammatory responses. The inhibition of PDE4 also affects the expression of adhesion molecules and other signaling pathways, contributing to its anti-inflammatory and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Roflumilast: Another PDE4 inhibitor used for treating chronic obstructive pulmonary disease.

    Crisaborole: Used for treating atopic dermatitis.

    Apremilast: Used for treating psoriatic arthritis.

    Ibudilast: Investigated for treating neurological disorders.

Uniqueness of Pde IV-IN-1

This compound is unique due to its high potency and selectivity for PDE4, making it a valuable compound for studying the enzyme’s role in various diseases. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness and potential as a therapeutic agent .

Properties

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.9 g/mol

IUPAC Name

2-chloro-9-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]-6,8-dimethylpurine

InChI

InChI=1S/C20H23ClN4O2/c1-12-18-19(24-20(21)22-12)25(13(2)23-18)11-14-8-9-16(26-3)17(10-14)27-15-6-4-5-7-15/h8-10,15H,4-7,11H2,1-3H3

InChI Key

BVRVGGHTZPRZDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)N(C(=N2)C)CC3=CC(=C(C=C3)OC)OC4CCCC4

Origin of Product

United States

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